5-溴-6-氯-3-吲哚基-β-D-半乳糖苷

描述

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is a chromogenic substrate for β-Galactosidase, producing a red or magenta insoluble product . It is used in various applications including immunoblotting, immunocytochemical, and histological applications .

Synthesis Analysis

The compound was synthesized by Jerome Horwitz and collaborators in 1964 . It is an analog of lactose and may be hydrolyzed by the β-galactosidase enzyme .Molecular Structure Analysis

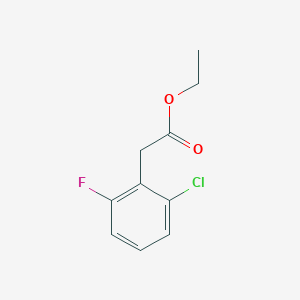

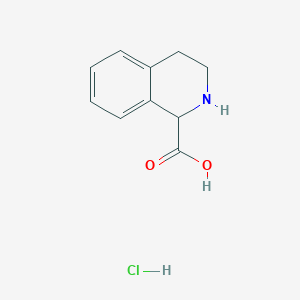

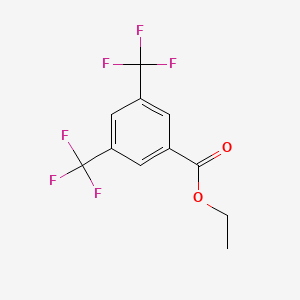

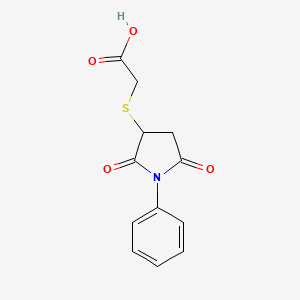

The molecular formula of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is C14H15BrClNO6 . It consists of galactose linked to a substituted indole .Chemical Reactions Analysis

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is hydrolyzed by β-galactosidase to produce a red or magenta precipitate . This precipitate is insoluble in alcohol and xylenes .Physical and Chemical Properties Analysis

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is a white to off-white crystalline powder . It has a predicted boiling point of 673.9±55.0 °C and a predicted density of 1.882±0.06 g/cm3 . It is soluble in methanol .科学研究应用

胚胎中的基因表达检测

5-溴-6-氯-3-吲哚基-β-D-半乳糖苷(X-gal)在检测基因表达中起着关键作用。Kishigami等人(2006年)利用X-gal检查小鼠胚胎中β-半乳糖苷酶(β-gal)的活性。他们发现6-氯-3-吲哚基-β-D-半乳糖苷(S-gal)在早期发育阶段相比X-gal表现出更高的敏感性。这种增强的敏感性使得可以将β-gal染色与S-gal和原位杂交相结合,提供了一种精细的研究胚胎发育中基因表达的方法(Kishigami et al., 2006)。

乳制品中的细菌计数

Chevalier,Roy和Savoie(1991年)开发了一种使用X-gal区分双歧杆菌和乳酸菌在乳制品中的新方法。该方法利用双歧杆菌相比乳酸杆菌或链球菌菌株的高α-半乳糖苷酶活性。对X-gal底物的酶作用产生了独特的蓝色,有助于在乳制品中识别双歧杆菌(Chevalier等,1991年)。

微生物学中的诊断应用

Kodaka等人(1995年)使用含有X-gal的培养基检测尿样中Enterobacteriaceae科的β-半乳糖苷酶阳性成员。这种方法提高了大肠杆菌和其他Enterobacteriaceae的分离率,展示了X-gal在临床微生物学中提高诊断精度的实用性(Kodaka et al., 1995)。

免疫测定和免疫细胞化学

Rodig(2020年)强调了X-gal在免疫测定和免疫细胞化学中的应用,特别是用于β-半乳糖苷酶标记。该底物提供了稳定且强烈的蓝色产物,对于详细的细胞分析至关重要。这种应用突显了X-gal在各种生化分析和细胞研究中的重要性(Rodig,2020年)。

肝基因治疗

Cristiano,Smith和Woo(1993年)探讨了X-gal在肝基因治疗中的应用。他们将受体介导的DNA传递与腺病毒结合,以增强原代肝细胞中的基因表达。通过X-gal染色可检测到的β-半乳糖苷酶基因表现出高水平的表达,突显了X-gal在基因治疗研究中的潜力(Cristiano et al., 1993)。

作用机制

Target of Action

The primary target of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .

Mode of Action

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside acts as a chromogenic substrate for β-galactosidase . When cleaved by β-galactosidase, it yields galactose and 5-bromo-4-chloro-3-hydroxyindole .

Biochemical Pathways

The hydrolysis of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside by β-galactosidase is a key step in the Lac operon pathway . This pathway is crucial for the metabolism of lactose in many organisms.

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability .

Result of Action

The hydrolysis of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside by β-galactosidase results in the formation of a blue precipitate . This color change is often used as a visual indicator of β-galactosidase activity in various applications, including blue/white screening in gene cloning .

Action Environment

The action of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is influenced by environmental factors such as temperature and pH. It is typically stored at 2-8°C , suggesting that it may be sensitive to heat. The pH of the environment can also affect the activity of β-galactosidase and, consequently, the efficacy of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside.

安全和危害

未来方向

生化分析

Biochemical Properties

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside interacts with the enzyme β-galactosidase . This enzyme rapidly hydrolyzes β-D-galactopyranosides but usually does not hydrolyze either the anomeric α-D-galactopyranosides or the isomeric β-D-glucopyranosides . The interaction between 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside and β-galactosidase results in the formation of a dark blue precipitate .

Cellular Effects

The dark blue precipitate formed by the hydrolysis of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside by β-galactosidase can be visually detected, making it useful for numerous histochemical and molecular biology applications . It is particularly useful for detecting lacZ activity in cells and tissues .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside involves its hydrolysis by the enzyme β-galactosidase . This reaction yields a dark blue precipitate, which can be visually detected .

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside over time in laboratory settings are primarily related to its use as a substrate for β-galactosidase . The dark blue precipitate that forms upon hydrolysis can be visually detected, allowing for the monitoring of β-galactosidase activity over time .

Metabolic Pathways

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is involved in the metabolic pathway of β-galactosidase . The enzyme β-galactosidase hydrolyzes 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside, yielding a dark blue precipitate .

属性

IUPAC Name |

2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRVKCMQIZYLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93863-88-8 | |

| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-Galactopyranoside (contains ca. 10% Ethyl Acetate) [for Biochemical Research] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1333461.png)

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)